Predicted Lipophilicity (LogD at pH 7.4) of 3',5'-Dimethyl-2-piperidinomethyl benzophenone vs. Unsubstituted 2-Piperidinomethyl benzophenone
The 3',5'-dimethyl substitution increases predicted lipophilicity compared to the unsubstituted parent compound. The target compound has a predicted ACD/LogD (pH 7.4) of 3.63, while 2-(piperidinomethyl)benzophenone (CAS 745718-74-5) has a predicted ACD/LogD (pH 7.4) of 2.97 . This represents a log unit increase of 0.66, corresponding to approximately 4.6-fold higher distribution into lipid phases.
| Evidence Dimension | Predicted distribution coefficient at physiological pH |
|---|---|
| Target Compound Data | ACD/LogD (pH 7.4) = 3.63 |
| Comparator Or Baseline | 2-(Piperidinomethyl)benzophenone; ACD/LogD (pH 7.4) = 2.97 |
| Quantified Difference | ΔLogD = +0.66 (approx. 4.6-fold higher lipid partitioning) |
| Conditions | ACD/Labs Percepta prediction; pH 7.4 |
Why This Matters
Higher lipophilicity directly influences membrane permeability and nonspecific protein binding, making the dimethylated variant more suitable for intracellular target engagement while also altering off-target distribution profiles; this difference is large enough to preclude direct substitution in cellular assays.
